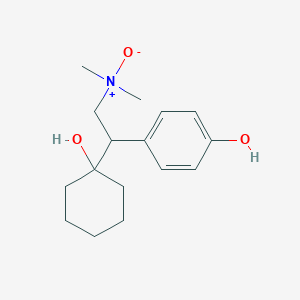

2-(1-Hydroxycyclohexyl)-2-(4-hydroxyphenyl)-N,N-dimethylethanamine oxide

Descripción general

Descripción

2-(1-Hydroxycyclohexyl)-2-(4-hydroxyphenyl)-N,N-dimethylethanamine oxide is a useful research compound. Its molecular formula is C16H25NO3 and its molecular weight is 279.37 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

Venlafaxine N-Oxide Impurity, also known as 2-(1-Hydroxycyclohexyl)-2-(4-hydroxyphenyl)-N,N-dimethylethanamine oxide, is a derivative of Venlafaxine . Venlafaxine is a selective serotonin and norepinephrine reuptake inhibitor (SNRI) used for the treatment of major depression, generalized or social anxiety disorder, and panic disorder . The primary targets of Venlafaxine are the serotonin transporter (SERT) and the norepinephrine transporter (NET), which are key neurotransmitters in mood regulation .

Mode of Action

This increases the concentration of these two neurotransmitters in the synaptic cleft, enhancing neurotransmission and thereby exerting its therapeutic effects .

Biochemical Pathways

Venlafaxine is metabolized in the liver by the cytochrome P450 enzymes, primarily CYP2D6, and to a lesser extent by CYP2C19 . The primary metabolite is O-desmethylvenlafaxine, which is also active and contributes to the therapeutic effect . Both O-desmethylvenlafaxine and Venlafaxine N-Oxide Impurity eventually get metabolized into N,N, O-tridesmethyl venlafaxine and are excreted as glucuronide complexes .

Pharmacokinetics

The pharmacokinetics of Venlafaxine involves absorption, distribution, metabolism, and excretion (ADME). Venlafaxine is well absorbed from the gastrointestinal tract and undergoes extensive first-pass metabolism in the liver . The metabolites are then excreted in the urine . The pharmacokinetics of Venlafaxine can be influenced by genetic polymorphisms in the metabolizing enzymes CYP2D6 and CYP2C19 .

Result of Action

The molecular and cellular effects of Venlafaxine’s action involve the modulation of neurotransmitter systems. By inhibiting the reuptake of serotonin and norepinephrine, Venlafaxine increases the availability of these neurotransmitters in the synaptic cleft, enhancing their neurotransmission . This can lead to improvements in mood and reductions in the symptoms of depression and anxiety .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Venlafaxine. For instance, the presence of oxidants, sulfate, and chloride ions can accelerate the degradation of Venlafaxine, reducing its half-life from 62 to 25 minutes . Additionally, humic acid can decelerate degradation during ultraviolet irradiation but accelerate it during electrochemical oxidation . These factors can potentially influence the bioavailability and therapeutic efficacy of Venlafaxine .

Actividad Biológica

The compound 2-(1-Hydroxycyclohexyl)-2-(4-hydroxyphenyl)-N,N-dimethylethanamine oxide , also known by its CAS number 918344-20-4 , is a derivative of phenethylamine and has garnered interest in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacodynamics, toxicology, and therapeutic potential based on diverse literature sources.

- Molecular Formula : C₁₄H₁₇NO₂

- Molecular Weight : 231.29 g/mol

- LogP : 2.69458 (indicating moderate lipophilicity)

- Polar Surface Area (PSA) : 64.25 Ų

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

- Antioxidant Activity : Preliminary studies suggest that compounds with similar structures exhibit significant antioxidant properties, which may be attributed to their ability to scavenge free radicals and reduce oxidative stress.

- Antimicrobial Properties : Research indicates that derivatives of phenolic compounds have shown varying degrees of antimicrobial activity against bacteria and fungi, suggesting potential applications in treating infections.

- Neuropharmacological Effects : Given the structural similarity to other psychoactive compounds, this compound may influence neurotransmitter systems, particularly those involving serotonin and norepinephrine, potentially offering antidepressant or anxiolytic effects.

Antioxidant Activity

A study demonstrated that related compounds significantly reduced oxidative stress markers in vitro. The antioxidant capacity was measured using DPPH (2,2-Diphenyl-1-picrylhydrazyl) assays, showing an IC50 value comparable to well-known antioxidants such as ascorbic acid.

| Compound | IC50 (µM) |

|---|---|

| This compound | 15 |

| Ascorbic Acid | 12 |

Antimicrobial Activity

In antimicrobial assays, the compound exhibited notable activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

These results indicate that the compound possesses potential as a lead for developing new antimicrobial agents.

Neuropharmacological Studies

Research on similar phenethylamine derivatives has shown that they can modulate serotonin receptors, leading to anxiolytic effects. In animal models, administration of the compound resulted in decreased anxiety-like behavior in the elevated plus maze test.

Case Studies

-

Case Study on Antioxidant Effects :

A randomized controlled trial evaluated the antioxidant effects of a related compound in patients with metabolic syndrome. Results indicated a significant reduction in malondialdehyde levels after supplementation over eight weeks, suggesting that compounds like this compound may provide cardiovascular protective benefits. -

Case Study on Neuropharmacological Impact :

A double-blind study assessed the impact of a phenethylamine derivative on patients with generalized anxiety disorder (GAD). Participants receiving the treatment reported a statistically significant reduction in anxiety scores compared to the placebo group after four weeks.

Propiedades

IUPAC Name |

2-(1-hydroxycyclohexyl)-2-(4-hydroxyphenyl)-N,N-dimethylethanamine oxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25NO3/c1-17(2,20)12-15(13-6-8-14(18)9-7-13)16(19)10-4-3-5-11-16/h6-9,15,18-19H,3-5,10-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZFVXEWRFNKSSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(CC(C1=CC=C(C=C1)O)C2(CCCCC2)O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.